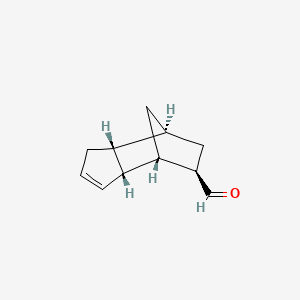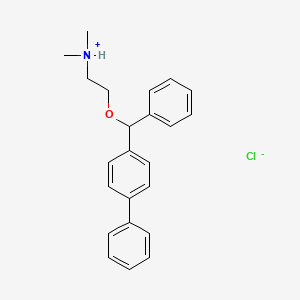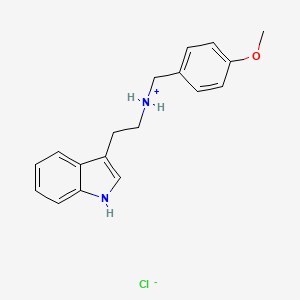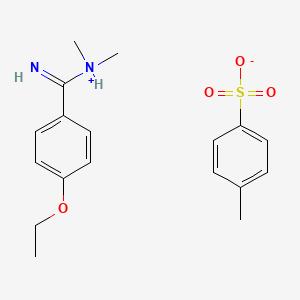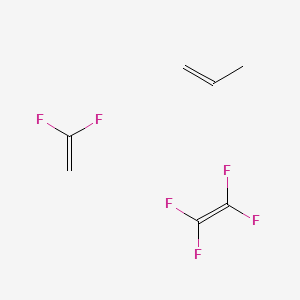
1,1-Difluoroethene;prop-1-ene;1,1,2,2-tetrafluoroethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoroethene, prop-1-ene, and 1,1,2,2-tetrafluoroethene are organofluorine compounds with significant industrial and scientific applications. These compounds are characterized by the presence of fluorine atoms, which impart unique chemical and physical properties, making them valuable in various fields such as refrigeration, polymer production, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Difluoroethene can be synthesized through the elimination reaction from 1,1,1-trihaloethane compounds, such as the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or the loss of hydrogen fluoride from 1,1,1-trifluoroethane . Prop-1-ene is typically produced by the catalytic cracking of hydrocarbons or by the dehydrogenation of propane. 1,1,2,2-Tetrafluoroethene is synthesized by the dehalogenation of 1,1,2,2-tetrachloroethane using zinc dust in the presence of a solvent.
Industrial Production Methods: 1,1-Difluoroethene is produced industrially by the fluorination of acetylene or vinyl chloride . Prop-1-ene is produced on a large scale by the steam cracking of naphtha or propane. 1,1,2,2-Tetrafluoroethene is produced by the pyrolysis of chlorodifluoromethane.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Difluoroethene undergoes various reactions, including polymerization, addition, and substitution reactions. It can react with halogens, hydrogen halides, and other electrophiles to form addition products Prop-1-ene undergoes typical alkene reactions such as hydrogenation, halogenation, and hydrohalogenation
Common Reagents and Conditions: 1,1-Difluoroethene reacts with halogens like chlorine and bromine under mild conditions to form dihalogenated products. Prop-1-ene reacts with hydrogen in the presence of a metal catalyst like palladium to form propane. 1,1,2,2-Tetrafluoroethene polymerizes under high pressure and temperature in the presence of a radical initiator to form PTFE.
Major Products Formed: The major products formed from the reactions of 1,1-difluoroethene include dihalogenated compounds and polymers. Prop-1-ene forms propane, 1,2-dibromopropane, and other addition products. 1,1,2,2-Tetrafluoroethene forms PTFE, which is widely used in non-stick coatings and other applications.
Aplicaciones Científicas De Investigación
1,1-Difluoroethene is used in the production of fluoropolymers and as a refrigerant . Prop-1-ene is used as a monomer in the production of polypropylene, a widely used plastic. 1,1,2,2-Tetrafluoroethene is used in the production of PTFE, which has applications in non-stick cookware, electrical insulation, and chemical-resistant coatings .
Mecanismo De Acción
1,1-Difluoroethene exerts its effects through interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of fluorine atoms enhances the stability and reactivity of the compound, allowing it to participate in various chemical reactions. Prop-1-ene acts as a substrate for polymerization reactions, forming long-chain polymers. 1,1,2,2-Tetrafluoroethene undergoes radical polymerization to form PTFE, which has unique properties such as high thermal stability and chemical resistance .
Comparación Con Compuestos Similares
- 1,1-Difluoroethane
- 1,1,1-Trifluoroethane
- 1,1,1,2-Tetrafluoroethane
- Vinylidene fluoride
Comparison: 1,1-Difluoroethene is unique due to its ability to undergo polymerization to form fluoropolymers with high chemical resistance and thermal stability. Compared to 1,1-difluoroethane, it has a higher reactivity due to the presence of a double bond. 1,1,1-Trifluoroethane and 1,1,1,2-tetrafluoroethane are primarily used as refrigerants, whereas 1,1-difluoroethene is used in polymer production. Vinylidene fluoride is similar in its ability to form polymers but differs in its specific applications and properties .
Propiedades
Número CAS |
54675-89-7 |
|---|---|
Fórmula molecular |
C7H8F6 |
Peso molecular |
206.13 g/mol |
Nombre IUPAC |
1,1-difluoroethene;prop-1-ene;1,1,2,2-tetrafluoroethene |
InChI |
InChI=1S/C3H6.C2F4.C2H2F2/c1-3-2;3-1(4)2(5)6;1-2(3)4/h3H,1H2,2H3;;1H2 |
Clave InChI |
HEEXGWCITHSUCM-UHFFFAOYSA-N |
SMILES canónico |
CC=C.C=C(F)F.C(=C(F)F)(F)F |
Números CAS relacionados |
54675-89-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
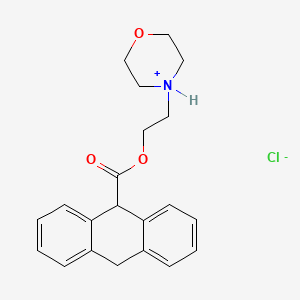
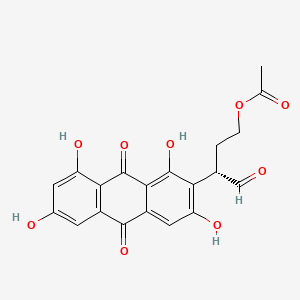
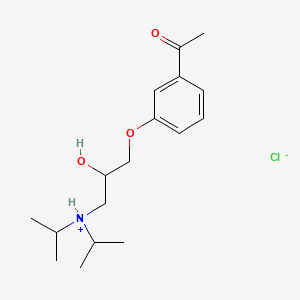
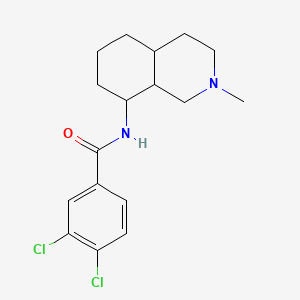
![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)
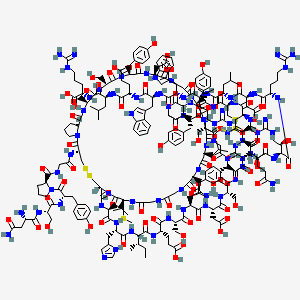
![1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide](/img/structure/B13763821.png)
